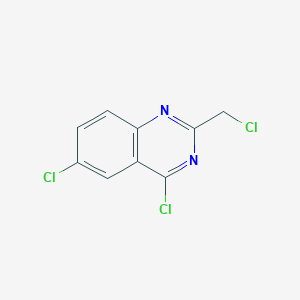

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

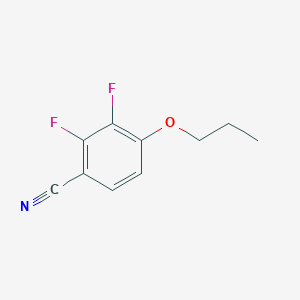

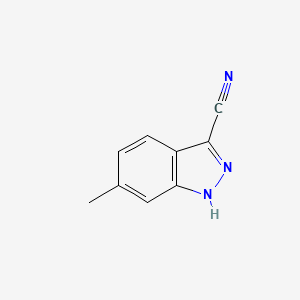

The molecular formula of “N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine” is C11H17ClN2 . The exact mass is 212.1080262 g/mol .Physical And Chemical Properties Analysis

The molecular weight of “N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine” is 212.72 g/mol . It has a complexity of 163 . The topological polar surface area is 29.3 Ų .科学的研究の応用

Polyimide Synthesis

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine and its derivatives have been utilized in the synthesis of polyimides. For instance, Liaw and Liaw (1996) demonstrated the use of a novel diamine containing bulky tert-butyl substituent, 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene (BATB), as a monomer for creating polyimides via a two-stage procedure, resulting in transparent, flexible, and tough polyimide films with high tensile strength and glass transition temperatures between 240-268°C (Liaw & Liaw, 1996).

Anti-inflammatory Potential

In the field of pharmacology, derivatives of this compound, such as N1-benzyl-4-methylbenzene-1,2-diamine (BMD), have shown anti-inflammatory effects. A study by Shin et al. (2005) discovered that BMD inhibited nitric oxide production in macrophages and suppressed nuclear factor-kappaB activation, indicating its potential in treating NO-associated inflammatory diseases (Shin et al., 2005).

Engineering Plastics and Polymers

Further applications in material science include the creation of high-performance engineering plastics. Iqbal et al. (2015) synthesized a series of polyimides with azomethine functionality in the backbone, using substituted aromatic diamines derived from N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine. These polyimides exhibited high thermal stability and solubility, making them attractive for engineering applications (Iqbal et al., 2015).

Corrosion Inhibition

This compound and its derivatives also find use as corrosion inhibitors. Hashim et al. (2012) explored the efficiency of Schiff base compounds derived from this diamine as corrosion inhibitors, finding them effective at preventing mild steel corrosion in acidic environments (Hashim et al., 2012).

特性

IUPAC Name |

1-N-butyl-2-chloro-1-N-methylbenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKVMMBDZCAWTMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Butyl-2-chloro-N1-methylbenzene-1,4-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Thiophen-2-yl)methyl]benzoic acid](/img/structure/B1357649.png)

![Thiazolo[4,5-b]pyridine](/img/structure/B1357651.png)

![[2-(Methylthio)phenoxy]acetic Acid](/img/structure/B1357663.png)